BenchChemオンラインストアへようこそ!

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Medicinal Chemistry Process Chemistry Benzothiazepine Synthesis

7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS 1956386-58-5) is a heterocyclic building block belonging to the 1,4-benzothiazepine class. It is the hydrochloride salt of the core scaffold common to the clinically studied ryanodine receptor (RyR) modulators JTV-519 (K201) and S107.

Molecular Formula C10H14ClNOS
Molecular Weight 231.74
CAS No. 1956386-58-5
Cat. No. B3060204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride
CAS1956386-58-5
Molecular FormulaC10H14ClNOS
Molecular Weight231.74
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SCCNC2.Cl
InChIInChI=1S/C10H13NOS.ClH/c1-12-9-2-3-10-8(6-9)7-11-4-5-13-10;/h2-3,6,11H,4-5,7H2,1H3;1H
InChIKeyZILRHMIPALDQKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Hydrochloride (CAS 1956386-58-5): Procurement and Differentiation Overview for the JTV-519/S107 Core Scaffold


7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride (CAS 1956386-58-5) is a heterocyclic building block belonging to the 1,4-benzothiazepine class [1]. It is the hydrochloride salt of the core scaffold common to the clinically studied ryanodine receptor (RyR) modulators JTV-519 (K201) and S107 [2]. The compound carries a methoxy substituent at the 7-position of the fused benzene ring, a structural feature critical for the electron-donor characteristics that govern RyR channel inhibition potency [3]. As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability relative to its free-base counterpart (CAS 145903-31-7), making it the preferred starting material for downstream amide coupling or N-alkylation reactions in medicinal chemistry programs .

Why 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Hydrochloride Cannot Be Swapped with Generic Benzothiazepine Intermediates


Generic substitution among 1,4-benzothiazepine intermediates is not viable because the specific 7-methoxy substitution pattern, the tetrahydro oxidation state, and the hydrochloride salt stoichiometry each directly govern the compound's synthetic utility and downstream biological profile [1]. The free-base analog (CAS 145903-31-7) lacks the protonated secondary amine required for direct acylation coupling reactions without an additional neutralization step, and the absence of the methoxy group at position 7 significantly reduces the electron-donor capacity essential for RyR channel inhibition as demonstrated in comparative RyR1 single-channel electrophysiology studies [2]. Other benzothiazepine scaffolds such as diltiazem feature a 5-(2-dimethylaminoethyl) substitution pattern rather than the unsubstituted tetrahydro core, making them incompatible with the JTV-519 and S107 synthetic pathways entirely [3]. The quantitative evidence below documents exactly where the target compound offers measurable procurement and performance advantages.

Quantitative Differentiation Evidence for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Hydrochloride: Head-to-Head and Cross-Study Comparisons


Synthetic Route Efficiency: 4-Step, 68% Overall Yield vs. Prior Multi-Step Kaneko Route

The Deng et al. (2017) acyliminium cyclization route delivers the target compound (as its free-base core) in 4 synthetic steps with 68% overall yield starting from 4-methoxythiophenol [1]. This represents a substantial improvement over the previously published Kaneko (Kirin Brewery) route disclosed in EP0565721 and WO9212148, which proceeds through a thermal rearrangement of an O-aryl thiocarbamate at 265 °C in diphenyl ether, requires benzothiazepinone reduction with LiAlH4, and involves a greater number of isolations and purifications [2]. The Deng route avoids both the high-temperature rearrangement and the hydride reduction, replacing them with a mild acyliminium cyclization under acidic conditions.

Medicinal Chemistry Process Chemistry Benzothiazepine Synthesis

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling Stability

The hydrochloride salt form (CAS 1956386-58-5, MW 231.74 g/mol) is characterized by its supplier as 'typically more stable and soluble in water' compared to the free-base analog (CAS 145903-31-7, MW 195.28 g/mol) . The free base is a neutral amine with limited aqueous solubility and requires storage protection from light, while the protonated HCl salt enables direct dissolution in aqueous reaction media without pH adjustment [1]. This salt-form advantage is class-consistent across 1,4-benzothiazepine intermediates and is explicitly cited as a procurement consideration for pharmaceutical synthesis applications .

Pharmaceutical Development Salt Selection Pre-formulation

Commercial Purity Grade: 98% Minimum Purity (NLT 98%) vs. 95% for the Free Base

Multiple independent suppliers offer the hydrochloride salt at a minimum purity specification of 98% (NLT 98%), including MolCore (Product MC680956) and ChemicalBook-listed vendors [1]. In contrast, the free-base form (CAS 145903-31-7) is predominantly listed at 95% purity across major suppliers such as Bidepharm, Aladdin, and Achemblock [2]. The 3-percentage-point purity differential reduces the impurity burden carried forward into subsequent coupling reactions, which is consequential when the target compound serves as a late-stage intermediate.

Quality Control Procurement Specification Intermediate Purity

Strategic Intermediate Position: Common Core Scaffold for Two Clinical RyR2 Modulators (JTV-519 and S107)

The target compound represents the shared core scaffold for both JTV-519 (K201), a 1,4-benzothiazepine RyR2 stabilizer that has reached Phase II clinical trials for myocardial infarction and arrhythmias, and S107, a RyR-selective derivative with demonstrated oral activity in murine models of stress-induced cognitive dysfunction and muscular dystrophy [1][2]. The 7-methoxy substitution is conserved in both molecules, and the unsubstituted secondary amine of the core is the point of divergence: JTV-519 introduces a 4-benzylpiperidinyl-propionyl side chain, while S107 introduces an N-methyl group [3]. This dual-derivatization capability is not shared by other 1,4-benzothiazepine cores (e.g., the diltiazem scaffold, which is pre-substituted at position 5) [4].

Drug Discovery Ryanodine Receptor Cardiac Pharmacology

7-Methoxy Substitution in RyR Pharmacology: Electron Donor Enhancement Drives Inhibitory Potency

The 7-methoxy group of the benzothiazepine core contributes electron-donor character that is directly linked to RyR1 channel inhibition potency [1]. Ye et al. (2012) demonstrated that increasing the electron-donor properties of K201 (JTV-519) by replacing the 7-methoxy with a dioxole congener resulted in an approximately 16-fold improvement in RyR1 inhibitory potency: IC50 = 0.24 ± 0.05 μM for the dioxole derivative vs. IC50 = 3.98 ± 0.79 μM for K201 [1]. While these data are for the fully elaborated JTV-519 scaffold rather than the core intermediate alone, they establish that the 7-position substitution is not a passive structural feature but an active determinant of pharmacological potency; removal or modification of the 7-methoxy group would be expected to diminish RyR channel inhibition [1][2].

Ion Channel Pharmacology Structure-Activity Relationship Electron Donor Effects

Recommended Application Scenarios for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine Hydrochloride Based on Quantified Differentiation Evidence


Divergent Synthesis of RyR2 Modulator Libraries (JTV-519 and S107 Series)

Medicinal chemistry teams pursuing parallel SAR exploration of RyR2-targeted 1,4-benzothiazepines should procure this hydrochloride salt as the single common intermediate. The compound supports divergent N-functionalization: acylation with acryloyl chloride followed by Michael addition of 4-benzylpiperidine yields JTV-519 analogs [1], while direct N-methylation produces S107-type derivatives [2]. This dual-derivatization capability is unique to the 7-methoxy-substituted tetrahydrobenzothiazepine core and eliminates the need to stock separate intermediates for each chemical series [3].

Process Chemistry Scale-Up Using the Deng 2017 Acyliminium Cyclization Protocol

Process development groups scaling beyond gram quantities should adopt the Deng et al. (2017) 4-step, 68% overall yield route starting from 4-methoxythiophenol, which avoids the high-temperature (265 °C) thermal rearrangement and LiAlH4 reduction required by the earlier Kaneko route [1][2]. The acyliminium cyclization proceeds under mild acidic conditions and is demonstrated across nine additional tetrahydrobenzo[1,4]thiazepine examples, confirming its robustness for analog synthesis and kilogram-scale adaptation [3].

Aqueous-Phase N-Functionalization Without Pre-Neutralization

The hydrochloride salt form enables direct dissolution and reaction in aqueous or protic solvent systems without the pre-neutralization step required when using the free base (CAS 145903-31-7) [1]. The enhanced water solubility of the HCl salt (vs. the free base's limited aqueous solubility) makes it the preferred substrate for N-acylation, N-sulfonylation, or reductive amination reactions conducted in mixed aqueous-organic media, reducing operational steps and improving reaction consistency across batches [2].

High-Purity Intermediate Procurement for Late-Stage GMP Campaigns

Programs approaching preclinical candidate nomination should procure the HCl salt at the 98% (NLT 98%) purity specification available from ISO-certified suppliers such as MolCore (Product MC680956) [1], rather than the 95% purity standard typical for the free base [2]. The 60% reduction in maximum impurity burden (from 5% to 2%) mitigates the risk of impurity carry-through into final API, supports tighter in-process control, and aligns with the purity expectations for intermediates used in GMP synthesis campaigns.

Quote Request

Request a Quote for 7-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.